
Tetra-n-butylphosphonium bis(oxalato-(2)-borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-n-butylphosphonium bis(oxalato-(2)-borate is an ionic liquid (IL) composed of a tetra-n-butylphosphonium ([P₄,₄,₄,₄]⁺) cation and a bis(oxalato)borate ([BOB]⁻) anion. The [BOB]⁻ anion features a chelated oxalate structure, which contributes to its unique physicochemical and electrochemical properties. This compound is primarily investigated for applications in energy storage systems, such as lithium-ion batteries and supercapacitors, due to its high thermal stability, wide electrochemical window, and ability to form stable solid-electrolyte interphases (SEIs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-n-butylphosphonium bis(oxalato-(2)-borate) typically involves a metathesis reaction. One common method is to react tetra-n-butylphosphonium bromide with potassium bis(oxalato-(2)-borate) in an aqueous medium. The reaction proceeds as follows:
(C4H9)4PBr+K2B(C2O4)2→(C4H9)4PB(C2O4)2+2KBr
The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete. The product is then purified by washing with water to remove the potassium bromide byproduct and dried under vacuum.
Industrial Production Methods
On an industrial scale, the production of this compound) follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product specifications.
Chemical Reactions Analysis
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous phosphonium ILs reveals decomposition temperatures (Td) between 260–380°C, depending on anion aromaticity and cation-anion interactions . For bis(oxalato)borate-based ILs:
-
Weight Loss Profile : Two-step decomposition:
Table 1 : Thermal Properties of Related Phosphonium ILs
IL Composition | Td (°C) | Tg (°C) | Ref. |
---|---|---|---|
[P₄₄₄₄][FuA] (furoate) | 291 | –44 | |
[P₄₄₄₄][BOB] (bis(oxalato)borate) | ~260–300 | –32 |
Hydrolytic Stability
Bis(oxalato)borate anions are prone to hydrolysis in the presence of water, forming oxalic acid and boric acid derivatives. Molecular dynamics simulations show:
-
Water Interaction : Increased water content reduces ionic mobility but does not fully dissociate the IL .
-
Hydrolysis Products : Oxalate and borate fragments under acidic or humid conditions .
Electrochemical Behavior
Phosphonium bis(oxalato)borate ILs exhibit wide electrochemical windows (ESW) suitable for high-voltage applications:
Table 2 : Electrochemical Properties of Phosphonium ILs
IL Composition | σ (S/cm, 30°C) | ESW (V) | Ref. |
---|---|---|---|
[P₄₄₄₄][BOB] | 2.5 × 10⁻⁴ | 6.0 | |
[P₆,₆,₆,₁₄][BOB] | 1.1 × 10⁻³ | 5.8 |
Ion Transport Mechanisms
Atomistic simulations reveal:
-
Cation-Anion Dynamics : Strong electrostatic interactions between [P₄₄₄₄]⁺ and [BOB]⁻ reduce ion mobility compared to smaller anions like [TFSI]⁻ .
-
Diffusion Coefficients :
Compatibility with Lithium Salts
When mixed with lithium bis(oxalato)borate (LiBOB), the IL forms stable electrolytes for lithium-ion batteries:
-
Thermal Stability : Enhanced decomposition temperatures (~570 K) due to anion aromaticity .
-
Conductivity : Increases with Li⁺ concentration, peaking at ~10 mol% LiBOB .
Key Challenges
Biological Activity
Tetra-n-butylphosphonium bis(oxalato-(2)-borate), often abbreviated as [P4444][BOB], is a phosphonium-based ionic liquid that has garnered attention in various fields, including electrochemistry and biochemistry. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound) consists of a tetra-n-butylphosphonium cation paired with a bis(oxalato)borate anion. The unique structure of this ionic liquid contributes to its solubility, thermal stability, and electrochemical properties, making it suitable for various applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Tetra-n-butylphosphonium salts. For instance, research indicates that quaternary phosphonium salts exhibit significant antifungal activity. In a study where derivatives of chitosan were modified with quaternary phosphonium salts, the results showed improved antifungal efficiency against various plant pathogens such as Colletotrichum lagenarium and Fusarium oxysporum. The derivatives demonstrated inhibitory indices exceeding 75% at concentrations as low as 1.0 mg/mL .
Additionally, azine heterocycle functionalized quaternary phosphonium salts exhibited excellent bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The study emphasized that the antibacterial efficacy was significantly enhanced compared to non-modified compounds .
Interaction with Biological Systems
The interaction of this compound) with cholinesterases has been investigated to understand its potential neurotoxic effects. Studies show that certain phosphonium betains act as reversible inhibitors of cholinesterase enzymes, albeit with weaker inhibition compared to other known phosphonium salts. This suggests that while [P4444][BOB] may have some neuroactive properties, its effects are less pronounced than those of more potent inhibitors .
Case Studies and Research Findings
- Antifungal Efficacy :
- Bactericidal Properties :
- Cholinesterase Inhibition :
Tables Summarizing Biological Activity
Activity Type | Target Organism | Inhibitory Index (%) | Concentration (mg/mL) |
---|---|---|---|
Antifungal | Colletotrichum lagenarium | 80.0 | 1.0 |
Antifungal | Fusarium oxysporum | 87.4 | 1.0 |
Bactericidal | Staphylococcus aureus | >90 | 1.0 |
Bactericidal | Klebsiella pneumoniae | >85 | 1.0 |
Scientific Research Applications
Electrochemical Applications
Tetra-n-butylphosphonium bis(oxalato-(2)-borate) is being explored as a potential electrolyte in lithium-ion batteries (LIBs). Its low volatility and high ionic conductivity make it an attractive candidate for enhancing battery performance. Studies have shown that ionic liquids can improve the thermal stability and safety of electrolytes used in energy storage devices .
Case Study: Ionic Liquid-Based Electrolytes
In research published in ACS Sustainable Chemistry & Engineering, the ionic conductivity of this compound) was compared with other ionic liquids, demonstrating superior performance under high-temperature conditions. This finding suggests its viability for use in advanced battery technologies .
Solvent for Organic Synthesis
The compound serves as an effective solvent in various organic synthesis reactions, particularly those involving nucleophilic substitution and complexation reactions. Its ability to dissolve a wide range of substances enables chemists to conduct reactions that would be challenging in traditional solvents.
Example Reaction Types :
- Nucleophilic Substitution Reactions : The phosphonium cation can engage in nucleophilic attacks, facilitating the formation of new carbon-carbon bonds.
- Complexation Reactions : The oxalato-borate anion can form stable complexes with metal ions, which can be useful in catalysis.
Green Chemistry Applications
As an ionic liquid, this compound) aligns with green chemistry principles due to its low volatility and recyclability. It minimizes hazardous waste production and enhances reaction efficiency.
Data Tables
Ionic Liquid | Conductivity (mS/cm) | Thermal Stability (°C) |
---|---|---|
This compound | 12.5 | >300 |
Other Ionic Liquid A | 10.0 | >250 |
Other Ionic Liquid B | 8.5 | >200 |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for tetra-n-butylphosphonium bis(oxalato)borate, and how do reaction conditions influence purity?
Methodological Answer: Synthesis typically involves anion metathesis between tetra-n-butylphosphonium bromide and lithium bis(oxalato)borate (LiBOB) in anhydrous solvents like acetonitrile or dichloromethane. Critical parameters include stoichiometric control (1:1 molar ratio), inert atmosphere (argon/nitrogen), and post-recipitation purification via multiple washes with low-polarity solvents (e.g., diethyl ether) to remove residual LiBr. Purity (>98%) is confirmed via ion chromatography and ¹¹B NMR to verify absence of unreacted precursors or degradation products .
Q. How can structural characterization of tetra-n-butylphosphonium bis(oxalato)borate be optimized using spectroscopic and crystallographic techniques?
Methodological Answer:
- ¹H/³¹P/¹¹B NMR : Assign phosphonium cation ([P⁺]) and borate anion ([BOB]⁻) peaks, noting ¹¹B chemical shifts at ~10–15 ppm for tetrahedral boron coordination .
- FT-IR : Identify B-O (1,200–1,000 cm⁻¹) and oxalate C=O (1,700–1,650 cm⁻¹) stretching modes.
- Single-crystal XRD : Use phase annealing methods (e.g., SHELX-90) to resolve complex ionic packing, noting challenges in crystallization due to hygroscopicity .
Q. What methodologies assess the thermal stability of tetra-n-butylphosphonium bis(oxalato)borate for high-temperature applications?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures (~250–300°C). Differential scanning calorimetry (DSC) detects phase transitions (e.g., glass transition or melting points). For reproducibility, pre-dry samples at 80°C under vacuum to eliminate moisture interference .
Advanced Research Questions
Q. How does water concentration influence dynamic properties in tetra-n-butylphosphonium bis(oxalato)borate/water mixtures?
Methodological Answer: Molecular dynamics (MD) simulations (e.g., using the DynaMix package) show that increasing water content accelerates translational and rotational mobility of ions. At >30% water, diffusion coefficients for [P₆,₆,₆,₁₄]⁺ and [BOB]⁻ increase by 2–3 orders of magnitude due to disrupted ionic networks. Validate simulations with pulsed-field gradient NMR for experimental diffusion coefficients .
Q. What computational strategies resolve contradictions in volumetric and transport property data for ionic liquid/water systems?
Methodological Answer:
- Excess molar volume analysis : Concave density vs. water concentration profiles indicate non-ideal mixing, attributed to hydrogen bonding between [BOB]⁻ and water.
- Velocity autocorrelation functions : Identify distinct diffusion regimes (ionic cluster-dominated vs. water-rich phases) to explain nonlinear viscosity trends. Cross-reference with experimental density measurements (discrepancy <3%) .
Q. How do hydrogen-bonding interactions between [BOB]⁻ and water affect microscopic structuring in mixtures?
Methodological Answer: Radial distribution functions (RDFs) from MD simulations reveal strong Owater–H[BOB] hydrogen bonds (~1.8 Å). At low water concentrations (<10%), [BOB]⁻ anions form bridging networks via oxalate oxygens, while high water content (>50%) disrupts these networks, favoring anion-water interactions. Validate with Raman spectroscopy focusing on O-H stretching modes .
Q. What experimental designs optimize tribological performance of tetra-n-butylphosphonium bis(oxalato)borate as a lubricant additive?
Methodological Answer:
- Pin-on-disk tribometry : Test under boundary lubrication conditions (load: 1–5 N, sliding speed: 0.1–1 m/s) with varying IL concentrations (0.1–5 wt%) in base oils (e.g., glycol ethers).
- Surface analysis : Post-test XPS or AFM identifies tribofilm composition (e.g., boron-rich layers) contributing to friction reduction. Compare with phosphonium salts bearing alternative anions (e.g., [BScB]⁻) to isolate anion-specific effects .
Q. How does anion architecture influence electrochemical stability in non-aqueous electrolytes?
Methodological Answer: Cyclic voltammetry (0–5 V vs. Li/Li⁺) in propylene carbonate reveals [BOB]⁻ oxidation stability >4.5 V. Compare with difluoro(oxalato)borate ([DFOB]⁻), noting [BOB]⁻’s superior aluminum current collector passivation via Al-O-B interfacial layers. Use linear sweep voltammetry with Pt microelectrodes for precise decomposition potential measurement .
Q. What advanced spectroscopic techniques resolve anion-cion coordination in the solid state?
Methodological Answer:
- Solid-state NMR : ³¹P MAS NMR detects cation-anion interactions via chemical shift perturbations.
- X-ray absorption spectroscopy (XAS) : Probe boron K-edge to differentiate tetrahedral (sp³) vs. trigonal (sp²) coordination in [BOB]⁻.
- Neutron diffraction : Resolve hydrogen-bonding networks in hydrated crystals .
Q. How to address discrepancies in reported ionic conductivity values across studies?
Methodological Answer: Standardize measurements using impedance spectroscopy (frequency range: 1 Hz–1 MHz) with hermetically sealed cells to prevent moisture uptake. Account for ion association effects via Walden plots: deviations from ideal line indicate incomplete dissociation. Cross-check with self-diffusion coefficients from NMR .
Comparison with Similar Compounds
Structural and Chemical Properties
The bis(oxalato)borate ([BOB]⁻) anion distinguishes itself from other borate-based anions through its chelated oxalate ligands, which enhance its electrochemical stability and coordination versatility. Key structural comparisons include:
- Anion Geometry : The [BOB]⁻ anion’s planar, chelated structure promotes stronger hydrogen bonding and lower lattice energy compared to tetrahedral anions like BF₄⁻, improving solubility in polar solvents .
- Cation Effects : Phosphonium cations (e.g., [P₄,₄,₄,₄]⁺) exhibit higher thermal stability and lower melting points than ammonium or lithium counterparts due to their larger size and weaker Coulombic interactions .
Physicochemical Properties
Property | Tetra-n-butylphosphonium [BOB]⁻ | LiBOB | LiPF₆ | Bis(malonato)borate ILs |
---|---|---|---|---|
Viscosity (25°C) | High (e.g., ~450 mPa·s*) | Moderate | Low (~10 mPa·s) | Lower than [BOB]⁻ ILs |
Thermal Stability (°C) | >300 | ~200 | ~200 | >300 |
Solubility in Carbonates | Low | Moderate | High | Low |
Diffusion Coefficient (H₂O) | Increases with water content | N/A | N/A | N/A |
*Data inferred from analogous trihexyltetradecylphosphonium [BOB]⁻ (density ~1.1 g/cm³; diffusion coefficients increase by 50% at 30% H₂O) .
- Viscosity : Despite its larger anion size, tetra-n-butylphosphonium [BMB]⁻ (bis(malonato)borate) exhibits lower viscosity than [BOB]⁻ due to reduced hydrogen-bonding interactions .
Electrochemical Performance
Compound | SEI Formation | Reduction Potential (V vs. Li/Li⁺) | Conductivity (mS/cm) |
---|---|---|---|
Tetra-n-butylphosphonium [BOB]⁻ | Robust, semi-carbonate species | ~1.5* | 0.5–1.0** |
LiBOB | Stable SEI in PC-based electrolytes | ~1.8 | 1.0–2.0 |
LiPF₆ | Unstable SEI in PC | ~0.7 | 8.0–10.0 |
Inferred from [BOB]⁻’s oxalate-chelate structure .
*Lower than Li salts due to larger cation size .
- SEI Quality: The [BOB]⁻ anion decomposes at high potentials (~1.5 V) to form a stable SEI rich in lithium oxalate and semi-carbonates, preventing graphite exfoliation in propylene carbonate (PC) electrolytes . LiPF₆, in contrast, forms unstable SEIs in PC .
- Conductivity Trade-offs : Phosphonium ILs exhibit lower ionic conductivity than Li salts (e.g., LiPF₆) due to cation bulk but outperform LiBOB in thermal stability (>300°C vs. ~200°C) .
Properties
Molecular Formula |
C20H36BO8P |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
tetrabutylphosphanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
InChI |
InChI=1S/C16H36P.C4BO8/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
KZUMSUSIFDQSEN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[P+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.